N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine
Description
N-[1-(3,4-Difluorophenyl)ethyl]oxan-4-amine is a fluorinated organic compound featuring a 3,4-difluorophenyl group attached via an ethyl linker to an oxane (tetrahydropyran) ring. The 3,4-difluorophenyl moiety introduces electron-withdrawing effects, enhancing lipophilicity and influencing binding interactions with biological targets.
Properties
IUPAC Name |
N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-9(16-11-4-6-17-7-5-11)10-2-3-12(14)13(15)8-10/h2-3,8-9,11,16H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCOQIXLSRWJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)NC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzene and oxan-4-amine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine as an anticancer agent. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives that include a difluorophenyl group have shown enhanced apoptosis induction in tumor models compared to traditional chemotherapeutics such as bleomycin . This suggests that the incorporation of fluorinated phenyl groups may enhance the binding affinity and selectivity of the compound towards cancer-related targets.
Neuropharmacological Effects
The compound's oxan structure may also confer neuroprotective properties. Research into similar oxan derivatives indicates potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress . This opens avenues for exploring this compound in conditions like Alzheimer's disease or Parkinson's disease.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitutions and cyclization processes. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for research and pharmaceutical applications .
Derivative Exploration
Exploring derivatives of this compound can lead to compounds with improved efficacy or reduced side effects. For example, modifications to the oxan ring or the introduction of additional functional groups could enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s defining characteristics include:
- 3,4-Difluorophenyl group : Enhances lipophilicity and modulates electronic interactions.
- Ethyl linker : Provides spatial flexibility for receptor engagement.
- Oxane ring : Offers metabolic stability compared to nitrogen-containing heterocycles.
Comparison Table
*Calculated based on molecular formula.
Detailed Comparisons
Azetidine-Based Analog ()
The compound (1s,4s)-1-({3-[(3,4-difluorophenyl)methyl]azetidin-1-yl}methyl)-4-methylcyclohexan-1-ol shares the 3,4-difluorophenyl group but incorporates a smaller azetidine ring (4-membered) vs. the oxane ring. The methylcyclohexanol group adds rigidity, which could enhance target specificity but limit conformational adaptability .
Dioxane Derivative ()
N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine features a dioxane ring with two methyl groups and a mono-fluoro substitution. The absence of a second fluorine reduces electron-withdrawing effects, lowering lipophilicity. The lack of an ethyl linker may restrict spatial alignment with hydrophobic receptor pockets, suggesting the target compound’s superior bioavailability .
Goxalapladib ()
Goxalapladib’s 2,3-difluorophenyl group and naphthyridine core highlight the impact of fluorine positioning. Its high molecular weight (718.80 g/mol) may reduce oral bioavailability, a limitation less likely in the smaller oxane-based compound .
Piperidine-Based Analogs ()
Alfentanil () and the dimethoxy-substituted compound in demonstrate the role of heteroatoms. Alfentanil’s piperidine ring (nitrogen-containing) facilitates rapid CNS penetration but may increase metabolic degradation. In contrast, the oxane ring’s oxygen could enhance stability. The dimethoxy group in ’s compound is bulkier and more lipophilic than fluorine, possibly leading to off-target interactions .
Biological Activity
N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a difluorophenyl group attached to an oxan-4-amine structure. The molecular formula is , with a molecular weight of approximately 232.23 g/mol. The unique configuration of this compound contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl moiety may enhance binding affinity and selectivity towards these targets, influencing various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular replication .
- Receptor Modulation : It may interact with neurotransmitter receptors, impacting signal transduction pathways involved in neurological functions.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary tests indicate that the compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.
- Anticancer Potential : Research indicates that compounds with similar structures have shown cytotoxic effects against cancer cell lines, warranting further investigation into their use in oncology .
- Neuroprotective Effects : There is emerging evidence that the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against certain bacteria | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Neuroprotective | Potential benefits in neurodegeneration |
| Mechanism | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of DHFR leading to reduced DNA synthesis | |
| Receptor Interaction | Modulation of neurotransmitter receptors |
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial properties of this compound revealed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics used in clinical settings.
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 µM. This suggests a promising avenue for developing new anticancer therapies based on this compound's structure .
- Neurodegenerative Disease Model : In a mouse model for Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque accumulation compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
